![molecular formula C17H34N2O4 B6309222 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid CAS No. 2109535-54-6](/img/structure/B6309222.png)
3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a diethylamino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid typically involves multiple steps:
-
Protection of the Amino Group: : The initial step often involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Formation of the Intermediate: : The protected amine is then reacted with 5-(diethylamino)pentan-2-ylamine to form the intermediate compound. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
-
Final Product Formation: : The intermediate is then subjected to further reactions to introduce the propanoic acid moiety, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
-
Substitution: : The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions, making it a valuable building block.
Biology and Medicine
In biological research, this compound can be used to study the effects of diethylamino groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceuticals, particularly those targeting neurological pathways due to the presence of the diethylamino group.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a reagent in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid exerts its effects depends on its specific application. In drug development, for example, the diethylamino group may interact with biological targets such as receptors or enzymes, modulating their activity. The Boc group serves as a protecting group, ensuring that the compound remains stable until it reaches its target site.
Comparison with Similar Compounds
Similar Compounds
3-{[(t-Butoxy)carbonyl][5-(dimethylamino)pentan-2-yl]amino}propanoic acid: Similar structure but with dimethylamino instead of diethylamino.
3-{[(t-Butoxy)carbonyl][5-(methylamino)pentan-2-yl]amino}propanoic acid: Contains a methylamino group.
3-{[(t-Butoxy)carbonyl][5-(ethylamino)pentan-2-yl]amino}propanoic acid: Contains an ethylamino group.
Uniqueness
The presence of the diethylamino group in 3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different pharmacological or chemical properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[5-(diethylamino)pentan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-7-18(8-2)12-9-10-14(3)19(13-11-15(20)21)16(22)23-17(4,5)6/h14H,7-13H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMSJTBFVRMHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
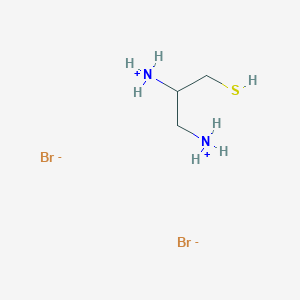
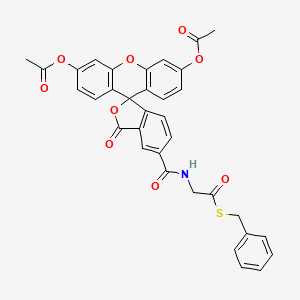
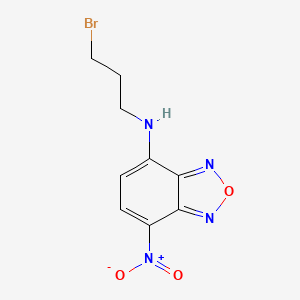
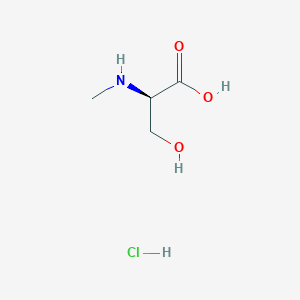
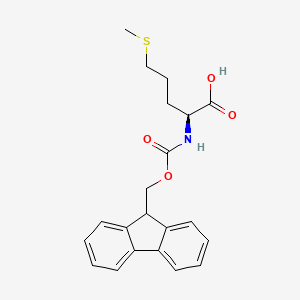
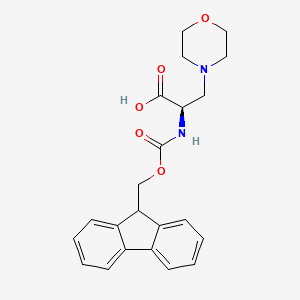
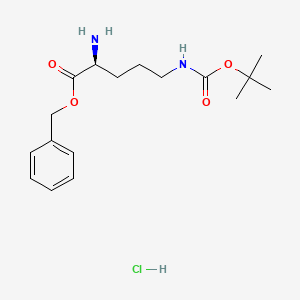
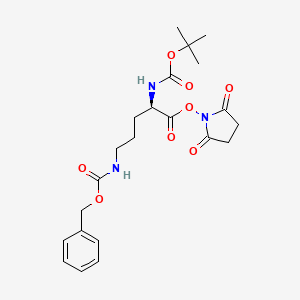
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309201.png)
amino}propanoicacid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)
![3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6309225.png)
